5-Chloro-4-methoxy-2-nitrophenol
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Overview
Description
5-Chloro-4-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO4. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenol ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-nitrophenol typically involves the nitration of 4-methoxyphenol followed by chlorination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of 4-methoxyphenol followed by chlorination using chlorine gas. The reaction is typically conducted in a controlled environment to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amino derivatives are common products.
Substitution: Depending on the substituent, various phenolic derivatives can be formed.
Scientific Research Applications
5-Chloro-4-methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups may also play a role in modulating the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the chloro and methoxy groups.
2-Methoxy-5-nitrophenol: Similar but with different positioning of the chloro group.
5-Methyl-2-nitrophenol: Similar but with a methyl group instead of a methoxy group
Uniqueness
5-Chloro-4-methoxy-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro group enhances its electrophilic character, while the methoxy group increases its solubility and stability .
Properties
IUPAC Name |
5-chloro-4-methoxy-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWLSLLQZLCHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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